molecular formula C7H12ClN3O B2696119 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride CAS No. 2126176-78-9

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B2696119
CAS No.: 2126176-78-9
M. Wt: 189.64
InChI Key: RBABQOKVDXAATI-UHFFFAOYSA-N
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Description

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that features a pyrrolidine ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both pyrrolidine and oxadiazole moieties in its structure suggests that it may exhibit significant biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of a suitable hydrazide with an appropriate nitrile under acidic conditions to form the oxadiazole ring. The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyrrolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound’s potential biological activities make it a candidate for drug development, particularly as antimicrobial, anticancer, or anti-inflammatory agents.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The unique properties of the oxadiazole and pyrrolidine rings make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A five-membered lactam with significant biological activities.

    1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring that exhibit various biological activities.

Uniqueness

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is unique due to the combination of the pyrrolidine and oxadiazole rings in its structure. This combination can result in enhanced biological activities and unique chemical properties compared to compounds with only one of these rings.

Properties

IUPAC Name

5-methyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-5-9-7(10-11-5)6-2-3-8-4-6;/h6,8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBABQOKVDXAATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126176-78-9
Record name 5-methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
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